molecular formula C21H16ClF3N2O3 B5614774 2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide

Cat. No. B5614774
M. Wt: 436.8 g/mol
InChI Key: LVJFVGHDMYZQRW-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of hydrazide derivatives, including compounds similar to the one , often involves the reaction of hydrazides with substituted aromatic aldehydes to produce Schiff bases. These compounds are then characterized using various spectroscopic techniques such as NMR, FT-IR, UV, and LC-MS/MS (İ. Doğan et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives has been extensively studied through crystallography. For instance, the crystal structure of (2-methyl-phenoxy)-acetohydrazide, a compound with structural similarities, reveals a specific crystalline form and dimensions, providing insights into the intermolecular interactions within the crystal lattice (N. Sharma et al., 2015).

Chemical Reactions and Properties

Hydrazide derivatives engage in a variety of chemical reactions, often forming complexes with metals or undergoing reactions that highlight their potential as intermediates in organic synthesis. Their reactivity is influenced by the presence of functional groups, which also determine their potential biological activities (Ş. Küçükgüzel et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation for potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pH-dependent behavior, and the formation of complexes with metals, are crucial for determining the potential applications of hydrazide derivatives. Computational studies, such as those involving quantum mechanics-based semi-empirical methods, offer insights into the compound's energy parameters, dipole moment values, and more, facilitating a deeper understanding of its chemical behavior (D. Padmavathy & S. Devi, 2013).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-13-9-16(5-7-18(13)22)29-12-20(28)27-26-11-17-6-8-19(30-17)14-3-2-4-15(10-14)21(23,24)25/h2-11H,12H2,1H3,(H,27,28)/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJFVGHDMYZQRW-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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